molecular formula C8H6Cl2F3N B3294099 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine CAS No. 886369-74-0

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Cat. No.: B3294099
CAS No.: 886369-74-0
M. Wt: 244.04 g/mol
InChI Key: LVAQDAHAPUCCNJ-UHFFFAOYSA-N
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Description

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is a chemical compound characterized by the presence of dichloro and trifluoro groups attached to a phenyl ring and an ethylamine moiety

Preparation Methods

The synthesis of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 3,4-dichloroaniline with trifluoroacetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). .

Scientific Research Applications

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine can be compared with other similar compounds such as:

    3-(3,4-Dichloro-phenyl)-1,1-dimethylurea: This compound is also known for its herbicidal properties and is used in agricultural applications.

    1-(3,4-Dichloro-phenyl)-3-pyridin-2-yl-urea: This compound is used in research for its potential biological activities.

    3,4-Dichlorophenyl isocyanate: Another related compound used in the synthesis of various organic molecules.

The uniqueness of this compound lies in its trifluoroethylamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAQDAHAPUCCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230504
Record name 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886369-74-0
Record name 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886369-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 146 (4.11 g, 10.43 mmol) in DCM (50 mL) was added TFA (2.410 ml, 31.28 mmol) and reaction was stirred for 18 hr at RT. The reaction mixture was concentrated and dissolved in DCM. A solution of HCl (20 mL, 2M Et2O) was added and the solvent was decanted from the solids. The solids were dissolved in 15% MeOH/DCM and saturated NaHCO3 was added. The organic layer was separated and concentrated. The residue was triturated with EtOAc and allowed to stand. The resulting solids were filtered to afford 1.904 g (74.8%) of 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine (148).
Name
146
Quantity
4.11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.41 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
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1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
Reactant of Route 6
1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

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